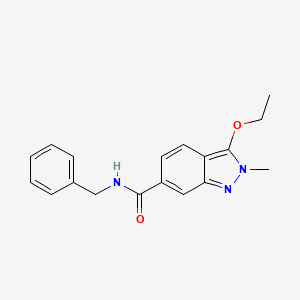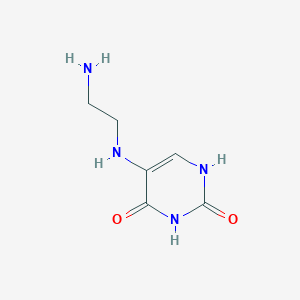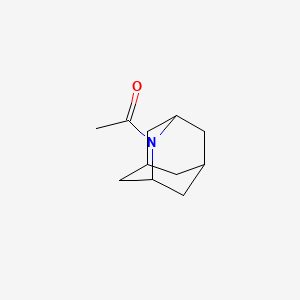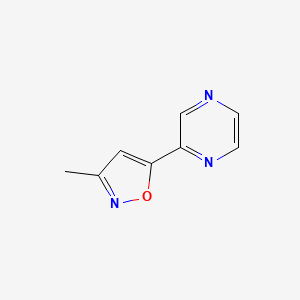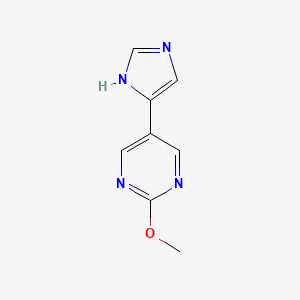
5-(1H-imidazol-5-yl)-2-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-imidazol-5-yl)-2-methoxypyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in the structure of histidine and histamine, while the pyrimidine ring is a core component of nucleotides, the building blocks of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-5-yl)-2-methoxypyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of an imidazole derivative with a pyrimidine precursor under acidic or basic conditions. For example, the reaction of 2-aminopyrimidine with an imidazole derivative in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-imidazol-5-yl)-2-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1H-imidazol-5-yl)-2-methoxypyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(1H-imidazol-5-yl)-2-methoxypyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1H-imidazol-4-yl)-2-methoxypyrimidine
- 5-(1H-imidazol-5-yl)-2-chloropyrimidine
- 5-(1H-imidazol-5-yl)-2-hydroxypyrimidine
Uniqueness
5-(1H-imidazol-5-yl)-2-methoxypyrimidine is unique due to the presence of both imidazole and methoxypyrimidine moieties, which confer distinct chemical and biological properties. The methoxy group can enhance the compound’s solubility and reactivity compared to its hydroxyl or chloro analogs .
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
5-(1H-imidazol-5-yl)-2-methoxypyrimidine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-10-2-6(3-11-8)7-4-9-5-12-7/h2-5H,1H3,(H,9,12) |
InChI-Schlüssel |
JXQDBEQAYRTBMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=N1)C2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





